Nanomolar Potency: Ac32Az19 Exhibits Superior BCRP Inhibition Relative to Ko143 Standard
Ac32Az19 demonstrates an EC50 of 13 nM for BCRP inhibition in HEK293/R2 cells, representing a 1.8-fold improvement in potency over the widely adopted Ko143 standard (EC50 = 23 nM) when assessed under comparable conditions using the mitoxantrone efflux reversal assay [1].
| Evidence Dimension | BCRP inhibitory potency (EC50) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | Ko143: 23 nM |
| Quantified Difference | 1.8-fold more potent |
| Conditions | BCRP-overexpressing HEK293/R2 cells; mitoxantrone efflux reversal assay |
Why This Matters
Lower EC50 translates to reduced compound consumption per experiment and enables lower working concentrations that minimize off-target effects in cellular assays.
- [1] Wong ILK, Zhu X, Chan KF, Liu Z, Chan CF, Chow TS, Chong TC, Law MC, Cui J, Chow LMC, Chan TH. Flavonoid Monomers as Potent, Nontoxic, and Selective Modulators of the Breast Cancer Resistance Protein (ABCG2). J Med Chem. 2021;64(19):14311-14331. doi:10.1021/acs.jmedchem.1c00779 View Source
